Synthetic Origin: A Distinct Propiophenone Starting Material Compared to Non-Methylated Analogs
The synthetic pathway to 3-methyl-2-phenylchroman-6-ol begins with 2,5-dihydroxypropiophenone, whereas the non-methylated analog, 2-phenylchroman-6-ol, begins with 2′,5′-dihydroxyacetophenone. This fundamental difference in the starting ketone dictates the entire synthetic sequence and precludes direct interchangeability [1].
| Evidence Dimension | Synthetic Starting Material |
|---|---|
| Target Compound Data | 2,5-Dihydroxypropiophenone (2.0 g) |
| Comparator Or Baseline | 2′,5′-Dihydroxyacetophenone (used for non-methylated 2-phenylchroman-6-ol) |
| Quantified Difference | Propiophenone vs. acetophenone backbone; methyl group present at the α-position from the outset |
| Conditions | Condensation with benzaldehyde (1.63 mL) to form 6-hydroxy-3-methyl-2-phenylchroman-4-one, followed by reduction to the 4,6-diol and final Clemmensen-type reduction to the target 6-ol [1] |
Why This Matters
Procurement decisions must account for the distinct supply chain and synthetic route of the 3-methyl derivative, as substituting the non-methylated analog will produce a structurally different final compound with unvalidated NCX inhibition.
- [1] Otsuka, M. et al. (2008). US7425568B2 - Compounds, which are potent inhibitors of Na⁺/Ca²⁺ exchange mechanism and are useful in the treatment of arrhythmias. U.S. Patent and Trademark Office. View Source
